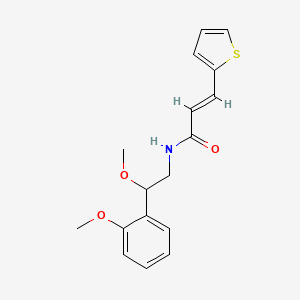

(E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)acrylamide

Description

(E)-N-(2-Methoxy-2-(2-Methoxyphenyl)ethyl)-3-(thiophen-2-yl)acrylamide is a synthetic acrylamide derivative characterized by:

- Thiophen-2-yl group: A sulfur-containing heterocycle linked to the α,β-unsaturated acrylamide backbone.

- Methoxy-substituted ethylamine chain: A 2-methoxy-2-(2-methoxyphenyl)ethyl group attached to the acrylamide nitrogen.

Properties

IUPAC Name |

(E)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c1-20-15-8-4-3-7-14(15)16(21-2)12-18-17(19)10-9-13-6-5-11-22-13/h3-11,16H,12H2,1-2H3,(H,18,19)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXGNQLFPMOLFI-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CNC(=O)C=CC2=CC=CS2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C(CNC(=O)/C=C/C2=CC=CS2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)acrylamide typically involves a multi-step process:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenylacetic acid, thiophene-2-carboxaldehyde, and acryloyl chloride.

Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 2-methoxyphenylacetic acid and thiophene-2-carboxaldehyde in the presence of a suitable catalyst.

Acrylamide Formation: The intermediate is then reacted with acryloyl chloride under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The acrylamide group can be reduced to form the corresponding amine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

Oxidation: Formation of methoxybenzoic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer properties of compounds similar to (E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)acrylamide. Research indicates that derivatives of acrylamide can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have shown effectiveness against breast cancer cell lines by modulating key signaling pathways involved in tumor growth and metastasis .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Thiophene-containing compounds are known for their ability to disrupt bacterial cell membranes and inhibit bacterial growth. Preliminary studies indicate that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in the development of new antibiotics .

Polymer Chemistry

This compound can be utilized in polymer synthesis due to its acrylamide functional group. This allows for the creation of copolymers that exhibit unique properties such as increased thermal stability and enhanced mechanical strength. These materials can find applications in coatings, adhesives, and composite materials .

Conductive Polymers

The inclusion of thiophene units can enhance the electrical conductivity of polymers. Research has indicated that incorporating such compounds into polymer matrices can lead to the development of conductive films suitable for electronic applications, including sensors and organic photovoltaic devices .

Neurological Applications

Compounds similar to this compound have been investigated for their neuroprotective effects. Studies suggest that these compounds may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells. This positions them as potential candidates for treating conditions like Alzheimer's disease .

Pain Management

Given the structural similarity to known analgesics, there is potential for this compound to exhibit pain-relieving properties. Investigations into its efficacy in models of neuropathic pain could reveal valuable insights into its therapeutic potential .

Case Studies

Mechanism of Action

The mechanism of action of (E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl and thiophene groups can facilitate binding to hydrophobic pockets, while the acrylamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Targets

Key analogues and their pharmacological profiles are summarized below:

Structure-Activity Relationship (SAR) Analysis

A. Heterocyclic Ring Modifications

- Thiophene vs. Furan : DM497 (thiophene) exhibits stronger α9α10 nAChR inhibition (IC₅₀ = 5.3 µM) compared to DM490 (furan; IC₅₀ = 28 µM at CaV2.2). The sulfur atom in thiophene enhances lipophilicity and π-π stacking with receptor residues .

- Thiophene vs. Pyrazole : Pyrazole derivatives (e.g., from ) show antibacterial activity but lack nAChR/CaV2.2 modulation, highlighting the importance of the α,β-unsaturated acrylamide backbone for neuroactivity .

B. N-Substituent Effects

- Methoxy Groups: The target compound’s dual methoxy groups (on the ethyl and phenyl moieties) likely improve solubility and receptor binding compared to DM497’s non-polar p-tolyl group. Methoxy groups can engage in hydrogen bonding with nAChR extracellular domains .

- Bulky Substituents : PP1-12’s trichloroethyl-thioureido group reduces metabolic stability but enhances PP1 inhibition, whereas the target’s smaller methoxy-ethyl group may favor blood-brain barrier penetration .

C. Pharmacokinetic Profiles

- DM490’s methyl group reduces CaV2.2 inhibition potency but enhances α7 nAChR modulation .

- Plant-Derived Analogues : Compounds like (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide () exhibit anti-inflammatory activity (IC₅₀ = 17.0 µM) but lack nAChR/CaV2.2 data, indicating divergent structure-activity trends .

Biological Activity

(E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)acrylamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 317.4 g/mol

- CAS Number : 1799263-34-5

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiophene derivatives with methoxy-substituted phenyl compounds. The synthetic pathway often includes steps such as:

- Formation of the thiophene ring.

- Introduction of methoxy groups.

- Coupling reactions to form the final acrylamide structure.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various acrylamide derivatives, including those similar to this compound. The following table summarizes key findings:

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity |

|---|---|---|---|

| 7b | 0.22 | 0.25 | Strongly active against Staphylococcus aureus |

| 4a | 0.30 | 0.35 | Moderate activity against E. coli |

| 5a | 0.50 | 0.55 | Active against Pseudomonas aeruginosa |

These compounds exhibited synergistic effects when combined with standard antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .

Antioxidant Activity

The antioxidant potential of acrylamide derivatives has also been investigated, revealing that compounds with similar structures can significantly reduce oxidative stress markers in cellular models. For example, a related compound demonstrated a dose-dependent increase in Nrf2 activation, leading to upregulation of antioxidant enzymes such as NQO-1 and HO-1 .

Cytotoxicity and Selectivity

In assessing cytotoxicity, studies indicated that certain derivatives showed low hemolytic activity (ranging from 3.23% to 15.22% lysis), suggesting a favorable safety profile for further development as therapeutic agents . The IC values for cytotoxic effects were greater than 60 μM, indicating non-cytotoxic behavior in tested cell lines.

Case Studies and Research Findings

- Antimicrobial Evaluation : A study highlighted the efficacy of acrylamide derivatives against biofilm formation in Staphylococcus species, showing significant reductions compared to traditional antibiotics .

- Mechanistic Insights : Research into the mechanism of action revealed that these compounds might act as inhibitors of key bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC values indicating strong inhibitory potential .

- Oxidative Stress Mitigation : Compounds similar to this compound have been shown to activate the Nrf2 pathway, providing insights into their potential use as antioxidant agents in diseases characterized by oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.